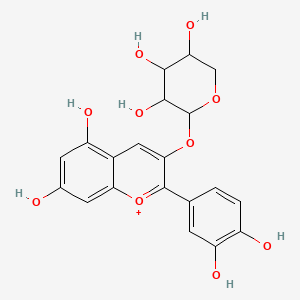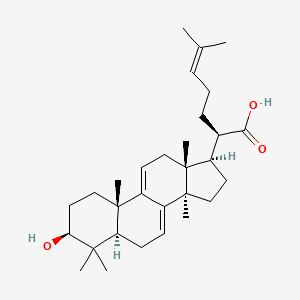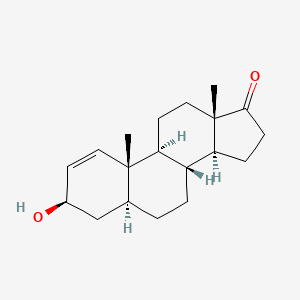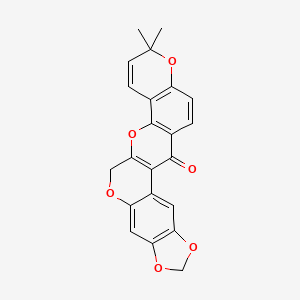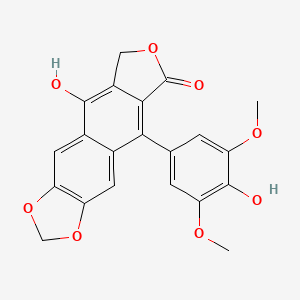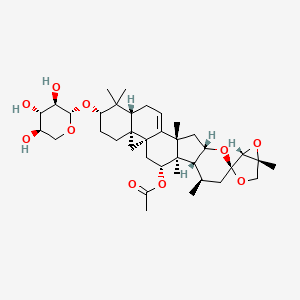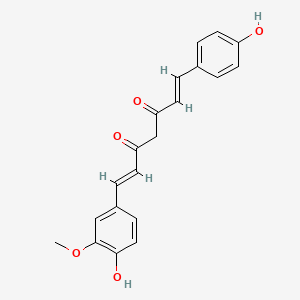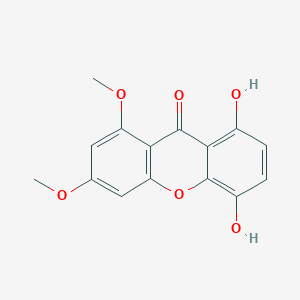
5,8-Dihydroxy-1,3-dimethoxy-9H-xanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Dihydroxy-1,3-dimethoxy-9H-xanthen-9-one is a natural product found in Calophyllum teysmannii with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
5,8-Dihydroxy-1,3-dimethoxy-9H-xanthen-9-one is a xanthone derivative, a group of compounds that have been the subject of extensive research due to their diverse biological activities. The synthesis and structural elucidation of various xanthones, including those structurally similar to 5,8-Dihydroxy-1,3-dimethoxy-9H-xanthen-9-one, have been detailed in studies. For instance, Elix et al. (1978) described the synthesis of several chloroxanthones, highlighting the methods for creating these complex molecules (Elix et al., 1978). Similarly, Xiong et al. (2011) isolated 3-hydroxy-1,2-dimethoxy-9H-xanthen-9-one from Polygala arillata, demonstrating the natural occurrence and structural characteristics of related xanthones (Xiong et al., 2011).
Antioxidant Properties
Research has also focused on the antioxidant properties of xanthones. Kang et al. (2008) isolated new xanthone derivatives from Securidaca inappendiculata, including compounds with significant antioxidant activities as determined by various assays (Kang et al., 2008). This suggests that 5,8-Dihydroxy-1,3-dimethoxy-9H-xanthen-9-one may also possess antioxidant capabilities due to its structural similarities.
Biomedical Applications
The potential biomedical applications of xanthones are highlighted in studies examining their biological activities. Huang et al. (2010) reported on two xanthone derivatives isolated from a mangrove endophytic fungus, which showed inhibitory effects on certain cancer cells (Huang et al., 2010). This points to the possibility that 5,8-Dihydroxy-1,3-dimethoxy-9H-xanthen-9-one could have similar bioactive properties.
Green Synthesis and Environmental Impact
The environmentally friendly synthesis of xanthone derivatives has also been explored. Samani et al. (2018) described a green synthesis method for xanthenone derivatives using TiO2-CNTs nanocomposite as a catalyst, demonstrating the potential for sustainable production methods for compounds like 5,8-Dihydroxy-1,3-dimethoxy-9H-xanthen-9-one (Samani et al., 2018).
Eigenschaften
CAS-Nummer |
103726-10-9 |
|---|---|
Produktname |
5,8-Dihydroxy-1,3-dimethoxy-9H-xanthen-9-one |
Molekularformel |
C15H12O6 |
Molekulargewicht |
288.25 |
Synonyme |
5,8-Dihydroxy-1,3-dimethoxy-9H-xanthen-9-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[4-(5,7-Dihydroxy-4-oxochromen-2-yl)phenoxy]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B600281.png)

